trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid

Description

Systematic Nomenclature and Structural Elucidation

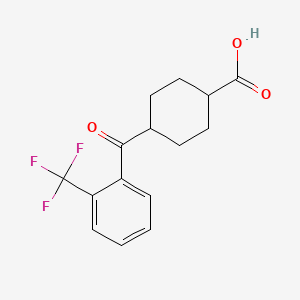

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex polyfunctional organic molecules. According to Chemical Abstracts Service registry number 1004529-52-5, the compound's official International Union of Pure and Applied Chemistry name is designated as "4-[2-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid". This nomenclature systematically identifies the cyclohexane ring as the parent structure, with the carboxylic acid functional group at position 1 serving as the principal functional group that determines the suffix "-carboxylic acid."

The structural framework consists of a six-membered cyclohexane ring bearing two distinct substituents in a trans-diaxial relationship. The primary substituent at position 4 comprises a benzoyl group [C6H4-CO-] that is further substituted with a trifluoromethyl group [CF3] at the ortho position (position 2) of the benzene ring. This creates the complete designation "2-(trifluoromethyl)benzoyl" for the complex substituent. The carboxylic acid group [-COOH] occupies position 1 of the cyclohexane ring, establishing the fundamental cyclohexanecarboxylic acid backbone.

Detailed structural analysis reveals the molecular formula C15H15F3O3, with a precise monoisotopic mass of 300.097329 atomic mass units. The compound's International Chemical Identifier representation is "InChI=1S/C15H15F3O3/c16-15(17,18)12-4-2-1-3-11(12)13(19)9-5-7-10(8-6-9)14(20)21/h1-4,9-10H,5-8H2,(H,20,21)", providing a complete algorithmic description of its molecular connectivity. The corresponding International Chemical Identifier Key "ASWJFVBNTORNNT-UHFFFAOYSA-N" serves as a unique molecular identifier within chemical databases.

The Simplified Molecular Input Line Entry System representation "C1CC(CCC1C(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O" describes the molecular structure in linear notation, illustrating the cyclohexane ring connectivity and the positioning of functional groups. Alternative nomenclature systems recognize this compound as "(1r,4r)-4-[2-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid," explicitly indicating the relative stereochemistry using lowercase italic descriptors.

Table 1: Fundamental Molecular Properties of this compound

Historical Development in Fluorinated Cyclohexane Carboxylic Acid Research

The historical development of fluorinated cyclohexane carboxylic acid research represents a significant evolution in organofluorine chemistry, with roots extending back to the fundamental understanding of carbon-fluorine bond properties and their influence on molecular behavior. The emergence of fluorinated cyclohexane derivatives can be traced through several distinct phases of chemical research, beginning with basic fluorocarbon synthesis methodologies and progressing to sophisticated applications in medicinal chemistry and materials science.

Early fluorocarbon research coincided with World War II developments, initially focusing on direct fluorination methods that proved unsuitable for complex molecular architectures. The Fowler process represented a major breakthrough, utilizing cobalt trifluoride as a fluorine source for controlled fluorination reactions, though this methodology was primarily applicable to simple alkyl chains rather than complex cyclohexane systems. Subsequently, electrochemical fluorination processes, known as the Simons process, provided alternative routes to fluorinated compounds through electrolysis in hydrogen fluoride media, though substrate limitations restricted applications to specific molecular frameworks.

The development of fluorinated cyclohexane carboxylic acids emerged from convergent research streams investigating both cyclohexane stereochemistry and fluorine incorporation strategies. Fundamental studies on cyclohexane conformational behavior established the importance of axial and equatorial substituent positioning in determining molecular properties. Research by Baumann and colleagues demonstrated that substituent interactions could promote preferential conformational orientations in cyclohexane systems, particularly relevant for 1,2-disubstituted cyclohexanes where trans-isomers adopt envelope conformations with both substituents in pseudoequatorial positions.

Parallel investigations into fluorine effects on molecular properties revealed that fluorination significantly alters physical, chemical, and biological characteristics compared to non-fluorinated analogs. Studies demonstrated that selective fluorine substitution enhances metabolic stability, membrane permeation, and binding affinity to target proteins. The electronegativity and small atomic size of fluorine provide unique properties that augment drug potency, selectivity, and pharmacokinetic profiles.

The emergence of "Janus" cyclohexanes represented a significant advancement in understanding fluorinated cyclohexane behavior. Research by O'Hagan and colleagues demonstrated that all-cis-1,2,3,4,5,6-hexafluorocyclohexane exhibits remarkable polarity due to three coaligned triaxial carbon-fluorine bonds, with fluorines occupying one face of the ring and electropositive hydrogens occupying the opposite face. This research established fundamental principles for designing fluorinated cyclohexane derivatives with specific conformational and electronic properties.

Subsequent developments in fluorinated carboxylic acid chemistry demonstrated enhanced hydrogen bonding capabilities compared to non-fluorinated analogs. Comparative studies revealed that while fluorination prevents homomolecular self-assembly, it significantly increases the ability of carboxylic acids to act as hydrogen bond donors for bimolecular network formation. These findings established important principles for understanding how fluorination influences intermolecular interactions in cyclohexane carboxylic acid systems.

Table 2: Historical Milestones in Fluorinated Cyclohexane Carboxylic Acid Research

Recent advances in fluorinated drug development have highlighted the importance of compounds like this compound in pharmaceutical research. Analysis of drugs approved by the United States Food and Drug Administration from 2016 to 2022 revealed extensive exploration of fluorine substitution as a means of improving biological activity and enhancing chemical or metabolic stability. This historical context demonstrates how this compound represents the culmination of decades of research into fluorinated cyclohexane systems.

Role of Stereochemistry in Determining Physicochemical Properties

The stereochemical configuration of this compound fundamentally determines its physicochemical properties through precise three-dimensional spatial arrangements that influence conformational behavior, intermolecular interactions, and thermodynamic stability. The trans-relationship between the carboxylic acid group at position 1 and the 2-(trifluoromethyl)benzoyl substituent at position 4 creates a diequatorial arrangement in the preferred chair conformation, establishing specific geometric constraints that govern molecular behavior.

Detailed conformational analysis reveals that the trans-configuration promotes adoption of chair conformations where both major substituents occupy equatorial positions, minimizing steric interactions and maximizing conformational stability. This stereochemical arrangement contrasts significantly with potential cis-isomers, where one substituent would necessarily adopt an axial position, creating unfavorable 1,3-diaxial interactions and higher energy conformations. Research on related cyclohexanecarboxylic acid systems demonstrates that trans-isomers typically exhibit higher thermodynamic stability and different physical properties compared to their cis-counterparts.

Dipole moment studies on related cyclohexane carboxylic acid derivatives provide crucial insights into how stereochemistry influences electronic properties. Investigations of cis- and trans-2-hydroxycyclohexanecarboxylates revealed that cis-isomers consistently exhibit higher dipole moments than trans-isomers. The measured dipole moments for cis-isomers of cyclopentane and cyclohexane derivatives ranged from 2.220 to 2.750 Debye units, while trans-isomers showed values from 2.359 to 2.479 Debye units. These differences arise from the relative spatial orientations of polar functional groups and their vector contributions to overall molecular polarity.

The presence of intramolecular hydrogen bonding in certain stereoisomers significantly affects physical properties and conformational preferences. Studies demonstrate that cis-isomers of 2-hydroxycyclohexanecarboxylic acids form intramolecular hydrogen bonds that enhance molecular rigidity and influence dipole moment values. While intramolecular hydrogen bonding typically reduces molecular polarity through charge neutralization, the increased skeletal rigidity can enhance overall dipole moments by preventing conformational averaging effects.

Epimerization studies provide quantitative data on stereochemical equilibrium relationships in cyclohexanecarboxylic acid systems. Research on 4-isopropylcyclohexanecarboxylic acid demonstrates that thermal epimerization with potassium hydroxide at temperatures between 130°C and 220°C produces equilibrium mixtures with trans:cis ratios of 85:15. This thermodynamic preference for trans-configuration reflects the inherent stability advantages of diequatorial substituent arrangements in cyclohexane rings.

The trifluoromethyl group in this compound introduces additional stereochemical considerations through its strong electron-withdrawing character and significant steric bulk. Trifluoromethyl groups possess approximately 1.5 times the van der Waals volume of chlorine atoms, creating substantial steric requirements that influence conformational preferences. The electronegativity of the trifluoromethyl group also creates significant electronic effects that can influence both intramolecular interactions and intermolecular association patterns.

Table 3: Stereochemical Effects on Physicochemical Properties

Crystallographic studies of related trans-cyclohexanecarboxylic acid derivatives provide detailed geometric parameters that illuminate stereochemical influences on molecular structure. Single-crystal X-ray diffraction analysis reveals specific bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular architecture. These structural parameters demonstrate how stereochemical constraints influence molecular geometry and packing arrangements in solid-state structures.

The role of stereochemistry extends beyond individual molecular properties to influence intermolecular interactions and bulk material behavior. Studies on fluorinated carboxylic acids demonstrate that stereochemical configuration affects hydrogen bonding patterns, self-assembly behavior, and crystal packing arrangements. The trans-configuration of 4-(2-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid positions the carboxylic acid group and aromatic system in specific geometric relationships that determine intermolecular association patterns and bulk physical properties.

Propriétés

IUPAC Name |

4-[2-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3O3/c16-15(17,18)12-4-2-1-3-11(12)13(19)9-5-7-10(8-6-9)14(20)21/h1-4,9-10H,5-8H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWJFVBNTORNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Procedure

-

- Mix trifluoromethyl benzoic acid with a 30% NaOH aqueous solution and skeletal nickel catalyst.

- Perform high-pressure hydrogenation at 185–200°C under 7–7.5 MPa pressure for 20 hours.

- Cool the reaction mixture to room temperature and filter to remove the catalyst.

- Neutralize the filtrate with hydrochloric acid.

-

- Extract the product using isopropyl ether.

- Wash the extract to neutrality with water and dry using anhydrous magnesium sulfate.

- Recrystallize the product using a mixed solvent of isopropyl ether and n-heptane (ratio 3:1) at freezing temperatures (0°C).

- Repeat recrystallization 2–3 times to achieve a purity of over 99.2%.

Advantages

- Easily available raw materials.

- High yield (60%) after purification.

- Industrial scalability due to cost-effective processes.

Yield Data

| Step | Yield (%) | Purity (%) | |

|---|---|---|---|

| Initial Reduction | 87 | ~99.2 | |

| Final Recrystallization | 60 | >99.2 |

Rhodium-Catalyzed Hydrogenation

This alternative method employs rhodium catalysts for selective hydrogenation under milder conditions.

Procedure

- Add tert-butyl (2-(trifluoromethyl)phenylamino) formate to a reaction flask containing rhodium carbene complex catalyst and hexane solvent.

- Introduce hydrogen gas at 5 MPa pressure and stir at 40°C for 24 hours.

- Filter the solution and wash with dichloromethane.

- Purify using silica gel column chromatography with a petroleum ether/ethyl acetate eluent (20:1 ratio).

Advantages

- High selectivity for desired stereoisomers.

- Yield of up to 98% under optimized conditions.

Yield Data

| Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) | |

|---|---|---|---|---|

| Rhodium Complex | 5 | 40 | 98 |

General Notes on Reaction Conditions

Key Parameters

- High-pressure hydrogenation requires precise control of temperature (185–200°C) and pressure (7–7.5 MPa).

- Recrystallization solvents (isopropyl ether/n-heptane) significantly impact purity levels during separation.

Comparison of Methods

| Method | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| High-Pressure Hydrogenation | Skeletal Nickel | 185–200 | 7–7.5 | 60 | >99.2 |

| Rhodium-Catalyzed Hydrogenation | Rhodium Complex | 40 | 5 | 98 | High |

Analyse Des Réactions Chimiques

trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique trifluoromethyl group enhances its reactivity, making it suitable for various chemical reactions. Researchers utilize it as a reagent to develop new synthetic pathways and materials.

Biology

In biological research, trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid is studied for its interactions with biomolecules. Its structural properties allow it to modulate biological activities, which could lead to the development of novel therapeutic agents.

Medicine

The compound shows promise in medicinal chemistry as a precursor for drug development. Ongoing research aims to explore its therapeutic potential, particularly in enzyme inhibition and antimicrobial activity. Its ability to interact with specific molecular targets may lead to breakthroughs in treating various diseases .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals with unique properties due to the trifluoromethyl group. These chemicals often exhibit enhanced solubility and stability, making them valuable in various formulations.

The biological activity of this compound has been the subject of several studies:

- Enzyme Inhibition : Studies indicate that derivatives of this compound can effectively inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases.

- Antimycobacterial Activity : Research on related compounds has shown mild activity against Mycobacterium tuberculosis, indicating that this compound may also have antitubercular properties .

Case Study 1: Enzyme Inhibition

A study on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated significant AChE inhibition properties. Some derivatives outperformed established drugs like rivastigmine, highlighting the potential for this compound in developing new treatments for Alzheimer's disease.

Case Study 2: Antimycobacterial Activity

Research involving related compounds indicated that certain derivatives exhibited mild activity against Mycobacterium tuberculosis. This suggests that this compound could be explored further as an antitubercular agent.

Mécanisme D'action

The mechanism of action of trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved in its effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s analogs vary in substituent type, position, and electronic properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Electronic and Steric Considerations

- Trifluoromethyl vs. Halogens : The CF₃ group’s electronegativity and steric bulk (~1.5× van der Waals volume of Cl) may improve resistance to oxidative metabolism compared to chloro or bromo analogs .

- Benzoyl vs. Alkyl Groups : The aromatic benzoyl moiety increases polar surface area and rigidity, likely enhancing target selectivity over flexible alkyl chains (e.g., butyl group in CAS 38289-28-0) .

Activité Biologique

trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid, a compound with the molecular formula C15H15F3O3 and a molecular weight of 300.27 g/mol, has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The compound can be synthesized through several methods, including high-pressure hydrogenation of trifluoromethyl benzoic acid using a nickel catalyst. It exhibits various chemical reactions such as oxidation, reduction, and substitution, which are critical for its biological activity.

Biological Activity

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethyl group is significant in modulating the compound's reactivity and binding affinity to biomolecules. Although detailed studies are required to elucidate these mechanisms fully, preliminary research indicates that it may interact with enzymes and receptors relevant in pharmacological contexts .

Therapeutic Potential

Recent studies have indicated potential therapeutic applications for this compound:

Case Studies

- Enzyme Inhibition : A study on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides showed that these derivatives could inhibit AChE effectively, with some compounds outperforming established drugs like rivastigmine. This suggests that this compound could similarly exhibit significant enzyme inhibition properties .

- Antimycobacterial Activity : Research on related compounds indicated mild activity against Mycobacterium tuberculosis, highlighting the potential for this compound to be explored as an antitubercular agent .

Data Table: Biological Activity Overview

Q & A

Q. What are the optimal synthetic routes for trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid to achieve high purity (>98%)?

- Methodological Answer : A two-step approach is recommended:

Friedel-Crafts Acylation : React cyclohexanecarboxylic acid derivatives with 2-(trifluoromethyl)benzoyl chloride under anhydrous conditions using AlCl₃ as a catalyst.

Stereochemical Control : Ensure trans-configuration via catalytic hydrogenation or stereoselective crystallization.

Purification involves column chromatography (silica gel, ethyl acetate/hexane) and verification by GC or HPLC (>98% purity) .

Q. How can researchers characterize the stereochemistry and functional groups of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the trans-configuration using single-crystal diffraction (e.g., similar to methods for trans-4-[(2,6-Dimethylphenoxy)methyl]cyclohexanecarboxylic acid) .

- NMR Spectroscopy : Analyze H and C NMR for cyclohexane ring protons (axial/equatorial splitting) and trifluoromethyl signals (δ ~110–120 ppm in F NMR) .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer :

- HPLC/GC-MS : Monitor impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) or GC with FID detection .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (decomposition >200°C typical for cyclohexanecarboxylic acid derivatives) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and binding interactions in medicinal chemistry applications?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting the electron-withdrawing effect of CF₃ on benzoyl π-systems .

- Enzyme Inhibition Assays : Test competitive binding against targets like cyclooxygenase-2 (COX-2) using fluorescence polarization or SPR .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Cross-Validation : Compare IC₅₀ values from cell-based assays (e.g., HEK293) vs. cell-free systems (e.g., recombinant protein assays) to identify off-target effects.

- Metabolite Profiling : Use LC-HRMS to detect degradation products or active metabolites under physiological conditions .

Q. How can conformational analysis of the cyclohexane ring inform drug design?

- Methodological Answer :

- Variable-Temperature NMR : Study ring-flipping dynamics (ΔG‡) in DMSO-d₆ or CDCl₃ to correlate chair conformations with bioactivity .

- Crystallographic Data Mining : Compare with analogs like trans-4-Hydroxycyclohexanecarboxylic acid to identify steric constraints .

Q. What methodologies are recommended for studying crystallographic packing and intermolecular interactions?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Refine hydrogen-bonding networks (e.g., carboxylic acid dimerization) and π-stacking of the benzoyl group .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., F···H interactions) using software like CrystalExplorer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.